molecular formula C23H16N2O4S B11581653 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11581653
M. Wt: 416.5 g/mol
InChI Key: YCSCOYMJJFAKMA-UHFFFAOYSA-N
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Description

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a chromeno-pyrrole system, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The chromeno-pyrrole system can be constructed via cyclization reactions involving appropriate precursors. The final compound is obtained by coupling these intermediates under specific conditions, such as using a base catalyst in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chromeno-pyrrole system may enhance binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a thiazole ring and a chromeno-pyrrole system, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O4S/c1-12-21(13(2)26)30-23(24-12)25-18(14-8-4-3-5-9-14)17-19(27)15-10-6-7-11-16(15)29-20(17)22(25)28/h3-11,18H,1-2H3

InChI Key

YCSCOYMJJFAKMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)C

Origin of Product

United States

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